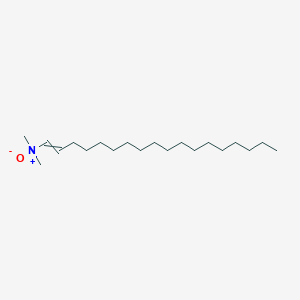

N,N-Dimethyloctadec-1-en-1-amine N-oxide

描述

N,N-Dimethyloctadec-1-en-1-amine N-oxide is a zwitterionic surfactant characterized by an 18-carbon alkyl chain (octadec-1-enyl) with a terminal double bond at position 1, a dimethylamine group, and an N-oxide functional group.

属性

CAS 编号 |

34424-62-9 |

|---|---|

分子式 |

C20H41NO |

分子量 |

311.5 g/mol |

IUPAC 名称 |

N,N-dimethyloctadec-1-en-1-amine oxide |

InChI |

InChI=1S/C20H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)22/h19-20H,4-18H2,1-3H3 |

InChI 键 |

FCBNKNCHUKQWKF-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCCC=C[N+](C)(C)[O-] |

产品来源 |

United States |

准备方法

Stoichiometric Oxidation with Hydrogen Peroxide

The most widely employed method for synthesizing N,N-dimethyloctadec-1-en-1-amine N-oxide involves reacting N,N-dimethyloleylamine with hydrogen peroxide (H₂O₂) under acidic or neutral conditions. The reaction proceeds via nucleophilic attack of the peroxide ion on the tertiary amine’s nitrogen atom, forming the N-oxide and water.

Reaction Conditions

- Molar Ratio : A 1.1–1.3:1 excess of H₂O₂ (30–50% aqueous solution) relative to the amine ensures complete conversion.

- Temperature : 60–80°C, maintained for 4–8 hours to achieve >95% conversion.

- Catalysts : Mineral acids (e.g., HCl, H₂SO₄) at 0.5–2 wt% accelerate the reaction by protonating the amine, enhancing electrophilicity.

Example Protocol (Adapted from US3047579A)

- Charge a reactor with N,N-dimethyloleylamine (1 mol) and 35% H₂O₂ (1.2 mol).

- Add 1 wt% H₂SO₄ as catalyst.

- Heat at 70°C for 6 hours under reflux.

- Neutralize with NaOH, extract the product, and dry under vacuum.

Yield : 88–92%.

Table 1: Optimization of H₂O₂-Based Oxidation

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| H₂O₂:Amine Molar Ratio | 1.0–1.5 | 1.2 | 92 |

| Temperature (°C) | 50–90 | 70 | 90 |

| Catalyst (H₂SO₄ wt%) | 0–3 | 1 | 91 |

Catalytic Oxidation with Transition Metal Complexes

Recent advances utilize tungsten- and molybdenum-based catalysts to improve selectivity and reduce reaction time. For example, silicotungstic acid (H₄[W₁₂SiO₄₀]) enables oxidation at lower temperatures (40–50°C) with 98% selectivity.

Mechanistic Insight

The catalyst activates H₂O₂ via the formation of peroxometal complexes, which transfer oxygen to the amine. This pathway minimizes over-oxidation byproducts commonly observed in acid-catalyzed systems.

Case Study (ACS Catal. 2019)

- Catalyst : 0.5 mol% H₄[W₁₂SiO₄₀]

- Conditions : 45°C, 3 hours, H₂O₂:Amine = 1.1:1

- Yield : 94% N-oxide, <1% amine remaining.

Ozonolysis-Based Oxidation

Direct Ozonation of Tertiary Amines

Patents from the mid-20th century describe ozonolysis as an alternative route, particularly for unsaturated amines. Ozone (O₃) reacts with the amine’s lone pair, forming an ozonide intermediate that decomposes to the N-oxide.

Advantages :

- No solvent required for liquid amines.

- Suitable for heat-sensitive substrates due to milder temperatures (25–40°C).

Limitations :

- Ozone generation increases operational costs.

- Risk of explosive ozonide accumulation necessitates rigorous safety controls.

Industrial Process (US3332999A)

- Bubble ozone (5–10 wt% in O₂) through molten N,N-dimethyloleylamine at 30°C.

- Monitor ozonide formation via UV-Vis (λ = 300 nm).

- Terminate reaction at 95% conversion (≈3 hours).

- Purify via short-path distillation.

Yield : 85–88%.

Two-Stage Oxidation for High-Purity Products

Hydroxylation Followed by Oxidation

Novamont S.p.A. developed a two-step method to enhance purity in large-scale production:

- Hydroxylation : Treat N,N-dimethyloleylamine with 1 equiv H₂O₂ and H₂WO₄ at 62°C to form dihydroxy intermediates.

- Oxidation : Add Co(OAc)₂ and oxidize under 22 bar air at 72°C.

Benefits :

Purification and Stabilization

Neutralization and Solvent Extraction

Post-reaction mixtures often contain residual H₂O₂ and acidic catalysts. Neutralization with NaOH (pH 7–8) followed by solvent extraction (e.g., dichloromethane) removes impurities.

Critical Factors :

- pH Control : Excess alkalinity (>pH 9) hydrolyzes the N-oxide to hydroxylamine.

- Drying : Molecular sieves (3Å) reduce water content to <0.1 wt%, preventing degradation during storage.

Industrial Applications and Market Trends

化学反应分析

Types of Reactions

N,N-Dimethyloctadec-1-en-1-amine N-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: It can be reduced back to the corresponding amine using reducing agents.

Substitution: The compound can participate in substitution reactions where the oxygen atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) is commonly used as the oxidizing agent.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Various nucleophiles can be used to replace the oxygen atom under appropriate conditions.

Major Products Formed

Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

Reduction: The reduction process yields N,N-dimethyloctadec-1-en-1-amine.

Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

科学研究应用

N,N-Dimethyloctadec-1-en-1-amine N-oxide has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions and processes.

Biology: The compound is employed in biological studies for its ability to solubilize proteins and other biomolecules.

Medicine: It is used in pharmaceutical formulations for its surfactant properties.

Industry: The compound is used in the production of detergents, emulsifiers, and other industrial products.

作用机制

The mechanism of action of N,N-Dimethyloctadec-1-en-1-amine N-oxide involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic molecules. This property is particularly useful in biological and chemical applications where the solubilization of proteins and other biomolecules is required .

相似化合物的比较

Comparison with Similar Amine Oxides

Structural and Physicochemical Properties

The following table summarizes key properties of N,N-Dimethyloctadec-1-en-1-amine N-oxide and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Water Solubility (g/L) | logPow | Applications |

|---|---|---|---|---|---|---|

| This compound* | C₂₀H₄₁NO | ~313.5 | Not reported | Not reported | ~2–3† | Surfactants, emulsifiers |

| N,N-Dimethylhexadecylamine N-oxide | C₁₈H₃₉NO | 285.5 | 125–129 | 409.5 | <2.7 | Detergents, personal care products |

| N,N-Dimethyldodecylamine N-oxide | C₁₄H₃₁NO | 229.4 | Not reported | Insoluble‡ | ~5.28 | Detergents, biochemical research |

| N,N-Dimethyltetradecylamine N-oxide | C₁₆H₃₅NO | 257.5 | Not reported | Not reported | 5.28 | Biochemical reagents, surfactants |

| (Z)-N,N-Dimethyloctadec-9-en-1-amine oxide | C₂₀H₄₁NO | 313.5 | Not reported | Not reported | Not reported | Industrial applications |

*Inferred properties based on structural analogs; †Estimated due to unsaturated chain; ‡Contradicts high solubility in C₁₆ analog .

Key Observations:

Chain Length and Hydrophobicity : Longer alkyl chains (e.g., C₁₈ vs. C₁₂) increase molecular weight and logPow, enhancing hydrophobicity. However, the N-oxide group counteracts this by introducing polarity .

Double Bond Effects : The terminal double bond in this compound likely reduces melting points and improves solubility compared to saturated analogs. For instance, (Z)-N,N-Dimethyloctadec-9-en-1-amine oxide (CAS 14351-50-9) demonstrates altered physicochemical behavior due to its cis-configuration .

Solubility Discrepancies: N,N-Dimethylhexadecylamine N-oxide (C₁₈H₃₉NO) exhibits unusually high water solubility (409.5 g/L) despite its long chain, possibly due to zwitterionic interactions, whereas shorter-chain derivatives like C₁₂ analogs are reported as insoluble .

Pharmacokinetic and Functional Comparisons

While direct pharmacokinetic data for this compound are unavailable, studies on other N-oxides (e.g., sorafenib N-oxide) highlight their ability to cross biological barriers. For example, sorafenib N-oxide showed increased brain uptake (Kp = 1.229) compared to its parent compound, suggesting N-oxides can enhance tissue penetration . This property may extend to surfactant-like amine oxides in drug delivery systems.

生物活性

N,N-Dimethyloctadec-1-en-1-amine N-oxide, also known as a surfactant and biochemical reagent, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₃₉NO

- CAS Number : 2605-79-0

- Molecular Weight : 281.52 g/mol

This compound functions primarily as a surfactant, influencing biological membranes and cellular processes. Its amphiphilic nature allows it to interact with lipid bilayers, affecting membrane fluidity and permeability. This property is crucial in various biological applications, including drug delivery systems and cellular assays.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for use in antimicrobial formulations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Effect on Cellular Processes

Research indicates that this compound can modulate various cellular processes, including cell signaling pathways related to inflammation and apoptosis. For instance, it has been shown to affect the activity of certain enzymes involved in lipid metabolism.

3. Impact on Membrane Dynamics

This compound alters membrane dynamics by disrupting lipid bilayers, which can lead to increased permeability and altered cellular responses. This property has been exploited in drug delivery systems to enhance the absorption of therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against various bacterial strains. The results demonstrated that the compound significantly inhibited bacterial growth, particularly in biofilm-forming strains, suggesting its potential use in treating chronic infections.

Case Study 2: Membrane Interaction

In a study examining the interaction of surfactants with biological membranes, this compound was found to enhance the fluidity of lipid bilayers. This finding indicates its potential role in facilitating drug permeation across cellular membranes.

常见问题

Basic Question: What are the recommended methods for synthesizing and purifying N,N-Dimethyloctadec-1-en-1-amine N-oxide in academic laboratories?

Answer:

Synthesis typically involves the oxidation of tertiary amines using hydrogen peroxide under controlled conditions. For purification, column chromatography with silica gel (using methanol:chloroform gradients) is effective for isolating the oxidized product. Post-synthesis characterization should include nuclear magnetic resonance (NMR) to confirm the absence of unreacted amine precursors and Fourier-transform infrared spectroscopy (FTIR) to verify the N-oxide functional group (C–N⁺–O⁻ stretch at ~950 cm⁻¹) . Ensure reaction completion by monitoring peroxide consumption via iodometric titration .

Advanced Question: How can researchers optimize detergent-mediated membrane protein solubilization using this compound while minimizing interference with downstream assays?

Answer:

Optimization requires balancing the critical micelle concentration (CMC) and assay compatibility.

- Step 1: Determine CMC using fluorescence spectroscopy with diphenylhexatriene (DPH) as a probe. For this compound, CMC typically ranges between 0.1–0.5 mM depending on temperature and ionic strength .

- Step 2: Screen detergent-to-protein ratios (e.g., 1:1 to 10:1 w/w) to achieve solubilization without denaturation. Use dynamic light scattering (DLS) to monitor protein aggregation.

- Step 3: Remove excess detergent via size-exclusion chromatography or detergent-absorbing resins (e.g., Bio-Beads SM-2) before structural studies .

Basic Question: What analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:

Key techniques include:

Advanced Question: How can computational models resolve contradictions in reported mutagenicity risks for aromatic N-oxide derivatives?

Answer:

Employ structure–activity relationship (SAR) fingerprinting to assess substructure-specific risks:

- Step 1: Use tools like Leadscope’s Model Applier to screen for aromatic N-oxide alerts.

- Step 2: Validate predictions with Ames tests for DNA reactivity. For example, while general N-oxides may show low mutagenicity, specific subclasses (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) require cautious handling due to confirmed DNA adduct formation .

- Step 3: Cross-reference public (e.g., PubChem) and proprietary databases to identify data gaps and prioritize in vitro testing .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use N95 masks if aerosolization is possible .

- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors.

- Spill Management: Absorb small spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Large spills require evacuation and professional cleanup .

- Storage: Keep in airtight containers at 2–8°C, away from strong oxidizers (e.g., HNO₃) .

Advanced Question: How should discrepancies in environmental toxicity profiles be addressed during ecological risk assessments?

Answer:

- Comparative Testing: Conduct parallel acute toxicity assays (e.g., Daphnia magna immobilization) using standardized OECD protocols to reconcile conflicting data .

- Degradation Studies: Monitor biodegradation via HPLC-UV under varied pH/temperature conditions. Half-life data can clarify persistence risks .

- Modeling: Apply quantitative structure–property relationship (QSPR) models to predict bioaccumulation potential (log Kₒw = 2.7 suggests moderate persistence) .

Advanced Question: What strategies mitigate interference from this surfactant in fluorescence-based assays?

Answer:

- Detergent Removal: Use detergent-resistant fluorophores (e.g., ATTO dyes) or employ gel filtration to separate micelles from protein-fluorophore complexes .

- Critical Micelle Dilution: Dilute samples below CMC to disrupt micelles before measurement. Validate using negative controls (detergent-only samples) .

Basic Question: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。